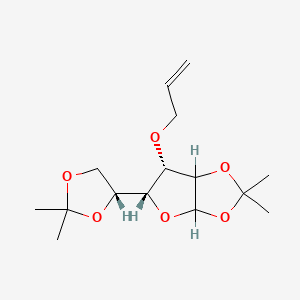
Flavacol
Overview
Description
Flavacol is a fine flake salt primarily used as a seasoning for popcorn. It is known for its ability to stick to popcorn and enhance its flavor and appearance. This compound adds a buttery flavor and a vibrant yellow color to popcorn, giving it a theater-style taste. It is manufactured by Gold Medal Products Co. and has been a staple in movie theaters since the 1960s .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process involves the formation of pyramid-shaped salt crystals, which provide better coverage and adhesion to popcorn compared to regular cube-shaped salt crystals . The ingredients in Flavacol include salt, two types of yellow dye (Yellow #5 and Yellow #6), and artificial butter flavor .
Industrial Production Methods
The industrial production of this compound involves the Alberger Process, which removes minerals that can cause a bitter taste, resulting in a better buttery flavor. The fine flake salt is then mixed with the yellow dyes and artificial butter flavor to create the final product .
Chemical Reactions Analysis
Types of Reactions
Flavacol primarily undergoes physical rather than chemical reactions due to its nature as a seasoning salt. it can participate in various reactions when combined with other substances.
Common Reagents and Conditions
This compound is typically used in combination with oil (often butter-flavored) when making popcorn. The fine flakes of this compound stick to the popcorn kernels during the popping process, providing even coverage and enhancing the flavor .
Major Products Formed
The major product formed when using this compound is perfectly seasoned popcorn with a buttery flavor and vibrant yellow color. The fine salt crystals ensure that the seasoning adheres well to the popcorn, resulting in a consistent taste experience .
Scientific Research Applications
Flavacol has limited applications in scientific research due to its primary use as a food seasoning. it has been studied in the context of food science and technology, particularly in understanding the sensory attributes and consumer preferences for popcorn. Research has also explored the effects of different seasoning methods on the flavor and texture of popcorn .
Mechanism of Action
The mechanism by which Flavacol exerts its effects is primarily physical. The fine flake salt adheres to the surface of popcorn kernels, providing even coverage and enhancing the flavor. The yellow dyes (Yellow #5 and Yellow #6) contribute to the vibrant color, while the artificial butter flavor adds a rich, buttery taste .
Comparison with Similar Compounds
Similar Compounds
Popcorn Salt: Similar to Flavacol, popcorn salt is a fine-grained salt used to season popcorn.
Kernel Season’s Movie Theater Popcorn Salt: This product is a fine-grained salt with added natural butter flavor, similar to this compound but without the artificial dyes.
Ballpark Style Popcorn Salt: Comparable to this compound, this salt is used to season popcorn and provides a similar taste experience.
Uniqueness of this compound
This compound’s uniqueness lies in its combination of fine flake salt, artificial butter flavor, and vibrant yellow color. The Alberger Process used in its production ensures better coverage and adhesion to popcorn, resulting in a consistent and flavorful taste experience .
Properties
IUPAC Name |
3,6-bis(2-methylpropyl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-8(2)5-10-7-13-11(6-9(3)4)12(15)14-10/h7-9H,5-6H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYRKEKHAYEACU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CN=C(C(=O)N1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299001 | |
| Record name | FLAVACOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-98-7 | |
| Record name | 3,6-Bis(2-methylpropyl)-2(1H)-pyrazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | FLAVACOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127442 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | FLAVACOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















